1-(2-Thienyl)ethanone oxime
Description
Significance of Oximes in Synthetic Organic Chemistry
Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com Their discovery dates back to the 19th century, and they have since become a cornerstone of synthetic organic chemistry. numberanalytics.comnumberanalytics.com The significance of oximes lies in their remarkable versatility. They serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, amides, nitriles, and various heterocyclic systems. numberanalytics.comijprajournal.com This versatility stems from the reactivity of the C=N-OH group, which can undergo numerous transformations. numberanalytics.com
One of the most notable reactions of ketoximes is the Beckmann rearrangement, a process that converts the oxime into an amide. ijprajournal.combritannica.com This reaction is of paramount industrial importance, exemplified by the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. britannica.comunive.it Furthermore, oximes can be readily prepared from aldehydes and ketones, making them easily accessible synthetic intermediates. numberanalytics.comijprajournal.com Their crystalline nature also makes them useful for the purification and characterization of carbonyl compounds. ijprajournal.com
Overview of Thiophene-Containing Organic Compounds in Research
Thiophene (B33073) is an aromatic heterocyclic compound containing a five-membered ring with one sulfur atom. Thiophene and its derivatives are of immense interest in various scientific fields due to their unique chemical and physical properties. researchgate.netcognizancejournal.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active compounds without significantly altering their activity. cognizancejournal.com
Thiophene-containing compounds have found extensive applications in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. encyclopedia.pubmdpi.comnih.gov In materials science, thiophene-based polymers and oligomers are key components in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), owing to their excellent charge transport properties. researchgate.net
Specific Focus: 1-(2-Thienyl)ethanone Oxime as a Research Scaffold
This compound, also known as methyl 2-thienyl ketone oxime, is a specific ketoxime that incorporates the versatile thiophene ring. nih.gov This combination of a reactive oxime group and a pharmaceutically and materially relevant thiophene moiety makes it a valuable scaffold in chemical research. The synthesis of this compound typically involves the reaction of 2-acetylthiophene (B1664040) with hydroxylamine.
The presence of the thienyl group influences the electronic properties and reactivity of the oxime functional group. Researchers have explored this compound as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure allows for a range of chemical transformations, making it an important intermediate in the development of new molecules with potential applications in pharmaceuticals and materials science.
Historical Context and Contemporary Research Trends in Oxime Transformations
The chemistry of oximes has a rich history, with the Beckmann rearrangement, discovered in 1886, being a foundational transformation. unive.it Early research focused on understanding the mechanism of this and other fundamental reactions of oximes. rsc.orgacs.org
In recent years, research on oxime transformations has seen a resurgence, driven by the development of new and milder reaction conditions. Modern synthetic methods often employ transition metal catalysis and photoredox catalysis to achieve novel transformations of oximes that were not possible with traditional methods. researchgate.netnsf.gov There is a growing interest in the cleavage of the N-O bond in oximes to generate iminyl radicals, which are versatile intermediates for the construction of C-N and C-C bonds. nsf.govnih.gov Furthermore, the use of hypervalent iodine reagents has emerged as a powerful tool for the oxidative transformation of oximes. lucp.net Contemporary research continues to explore the vast synthetic potential of oximes, aiming to develop more efficient, selective, and environmentally benign methods for the synthesis of complex nitrogen-containing molecules. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-(1-thiophen-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHTVIKKXGOCP-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-45-2 | |
| Record name | Ketone, methyl 2-thienyl, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-thienyl)ethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Thienyl Ethanone Oxime and Its Derivatives
Oximation of 1-(2-Thienyl)ethanone: Classical and Modern Approaches
The conversion of 1-(2-thienyl)ethanone to its corresponding oxime is a fundamental transformation. This process involves the reaction of the ketone with a source of hydroxylamine, leading to the formation of a C=N bond characteristic of oximes.
Conventional Hydroxylamine-Mediated Oximation Techniques
The most common and well-established method for the synthesis of oximes is the reaction of a ketone with hydroxylamine hydrochloride. researchgate.netorgsyn.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and liberate the free hydroxylamine. Common bases include pyridine, sodium hydroxide, and potassium carbonate. orgsyn.orguv.mxiaea.org The reaction is often performed in a protic solvent such as ethanol or methanol, and may require heating to proceed to completion. orgsyn.orgiaea.org
A general procedure involves dissolving 1-(2-thienyl)ethanone and hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base. The reaction mixture is then stirred, often with heating, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). orgsyn.org Workup typically involves removing the solvent, followed by extraction and purification of the product, often through recrystallization. orgsyn.org
Table 1: Conventional Oximation of Various Ketones
| Ketone | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Indanone | Pyridine | - | 50°C | - | orgsyn.org |
| Acetophenone (B1666503) | Potassium Carbonate | Methanol | Reflux | Excellent | iaea.org |
| Various Aldehydes/Ketones | Potassium Carbonate | Methanol | RT/Reflux | Good to Excellent | researchgate.net |
Catalytic Strategies in Oxime Formation
To enhance the efficiency and stereoselectivity of oximation, various catalytic methods have been developed. These approaches aim to accelerate the reaction rate and provide better control over the formation of specific isomers under milder conditions. lookchem.comresearchgate.net
One notable catalytic system involves the use of copper sulfate (CuSO₄) in the presence of potassium carbonate (K₂CO₃). lookchem.comresearchgate.net This method has been shown to facilitate the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes with hydroxylamine hydrochloride under mild reaction conditions, resulting in high yields. lookchem.comresearchgate.net The use of catalysts can also be beneficial in industrial-scale production where efficiency and cost-effectiveness are crucial. For instance, titanium silicalite-1 (TS-1) has been employed as a catalyst for the ammoximation of cyclohexanone (B45756), where hydroxylamine is formed in situ. cardiff.ac.ukhydro-oxy.com
Stereochemical Control in the Synthesis of (E)- and (Z)-Isomers
The formation of oximes from unsymmetrical ketones like 1-(2-thienyl)ethanone can result in two geometric isomers, (E) and (Z). The control of stereochemistry is a significant aspect of oxime synthesis, as the different isomers can exhibit distinct physical properties and biological activities. researchgate.net
Regioselective Synthesis and Isomer Separation Techniques
Achieving regioselective synthesis to favor one isomer over the other is a key challenge. The ratio of (E) and (Z) isomers can be influenced by reaction conditions such as the choice of catalyst, solvent, and temperature. researchgate.net For example, specific catalytic systems, like the use of CuSO₄ or K₂CO₃, have been reported to provide high stereoselectivity in the synthesis of oximes. lookchem.comresearchgate.net
When a mixture of isomers is formed, separation is often necessary. Classical techniques such as fractional crystallization and column chromatography are commonly employed to isolate the pure (E) and (Z) isomers. researchgate.net The separation is possible due to the different physical properties of the isomers. researchgate.net In some cases, treatment of an isomeric mixture with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of one isomer as a salt, allowing for its separation. google.com
Table 2: Methods for Stereoselective Synthesis and Isomer Control
| Method | Key Feature | Outcome | Reference |
|---|---|---|---|
| Catalysis with CuSO₄ or K₂CO₃ | Mild reaction conditions | Highly stereoselective conversion to oximes | lookchem.comresearchgate.net |
| Acid Treatment | Anhydrous conditions with protic/Lewis acid | Precipitation of one isomer as a salt | google.com |
Synthesis of O-Substituted 1-(2-Thienyl)ethanone Oxime Derivatives
The hydroxyl group of the oxime is nucleophilic and can be derivatized, most commonly through O-alkylation or O-arylation, to form oxime ethers. These derivatives are important in medicinal chemistry and materials science. nih.govresearchgate.net
Formation of Oxime Ethers via O-Alkylation and O-Arylation
O-alkylation of this compound is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. uv.mxnih.gov The base, often sodium hydroxide or potassium hydroxide, deprotonates the oxime to form the more nucleophilic oximate anion, which then reacts with the alkyl halide. uv.mxgoogle.com The reaction is often carried out in a suitable solvent like dichloromethane or an aprotic-dipolar solvent. uv.mxgoogle.com
O-arylation can be more challenging and may require transition metal catalysis. Copper-catalyzed cross-coupling reactions have been successfully employed for the O-arylation of oximes with aryl halides. organic-chemistry.org These reactions often utilize a ligand to facilitate the coupling process and are performed under specific temperature and solvent conditions. organic-chemistry.org
Table 3: Synthesis of O-Substituted Oxime Derivatives
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| O-Alkylation | Alkyl halide, Potassium hydroxide | Dichloromethane, Reflux | O-Alkyl oxime ether | uv.mx |
| O-Alkylation | Organohalide, Sodium hydroxide | Aprotic-dipolar solvent | O-Alkyl oxime ether | google.com |
Synthesis of Oxime Esters and Related Functionalized Derivatives
The synthesis of oxime esters and other derivatives of this compound is a significant area of investigation, aiming to produce compounds with tailored properties. A common strategy involves the O-alkylation of the parent oxime using various alkyl halides to yield oxime ether derivatives nih.gov. For instance, new O-benzyl oxime ethers of (2-Thienyl)ethan-1-one have been synthesized and characterized researchgate.net. This process typically begins with the preparation of (E)-oxime of (2-Thienyl)ethan-1-one, followed by reaction with different chlorides to obtain the final products with good yields researchgate.net.
One notable method for synthesizing oxime ethers involves reacting the oxime with a range of chlorides, including alkyl, functionalized alkyl, and benzyl chlorides, using a super base like pulverized potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) researchgate.netresearchgate.net. This approach is advantageous as the reactions often occur at room temperature, producing high yields of the desired products within a relatively short timeframe, ranging from 2 minutes to 3 hours researchgate.netresearchgate.net. Furthermore, this method can eliminate the need for chromatographic separation, simplifying the purification process researchgate.netresearchgate.net.
The synthesis of bridged terphthaloyl oxime esters has also been explored. In this process, an acetophenone oxime derivative is reacted with terphthaloyl chloride in a 2:1 molar ratio under mild basic conditions, typically from 0 °C to room temperature. This reaction results in the formation of the corresponding bridged terphthaloyl oxime esters in moderate yields arpgweb.com.
Additionally, functionalized heterocycles can be synthesized through the cyclization reactions of oxime 1,4-dianions. These dianions, generated in situ, can react with various electrophiles to form complex cyclic structures researchgate.net.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of this compound and its derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Mechanochemical Approaches
Solvent-free synthesis represents a significant advancement in green chemistry. One such technique is grindstone chemistry, where solid reactants are ground together, often with a catalyst, to initiate the reaction. This mechanochemical approach has been successfully applied to the synthesis of oximes from carbonyl compounds by grinding them with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi2O3) at room temperature nih.gov. This method is rapid, often completed within minutes, and provides high yields without the need for solvents, thus minimizing waste and environmental impact nih.gov.
Microwave-assisted synthesis is another solvent-free method that has been employed for the conversion of aldehydes into oximes. In this technique, a mixture of an aldehyde, hydroxylamine hydrochloride, and a base such as sodium carbonate is irradiated with microwaves, leading to the rapid formation of the corresponding oxime mdpi.com. This procedure is efficient and offers a clean, environmentally safe route for oxime synthesis nih.govmdpi.com.
Reactivity and Transformation Pathways of 1 2 Thienyl Ethanone Oxime
The Beckmann Rearrangement of 1-(2-Thienyl)ethanone Oxime
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgchem-station.com This acid-catalyzed rearrangement is a cornerstone of synthetic chemistry and has been the subject of extensive study. nih.govscispace.com For this compound, this rearrangement provides a direct route to N-(thien-2-yl)acetamide, a valuable synthetic intermediate.
The traditional Beckmann rearrangement is promoted by strong protic acids such as sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640). wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com The optimization of this rearrangement for various oximes often involves screening different acid catalysts and reaction conditions to maximize the yield of the desired amide and minimize side reactions. While specific optimization studies for this compound are not extensively detailed in the provided literature, the general principles of the Beckmann rearrangement suggest that a range of acidic catalysts could be effective.
| Catalyst Type | Examples | Role in Rearrangement |
| Protic Acids | Sulfuric acid, Polyphosphoric acid, Hydrochloric acid | Protonates the oxime hydroxyl group to facilitate its departure as water. wikipedia.org |
| Lewis Acids | Zinc chloride, Ferric chloride | Coordinates to the oxygen atom of the oxime, enhancing the leaving group ability of the hydroxyl group. scispace.com |
| Other Reagents | Thionyl chloride, Phosphorus pentachloride | Converts the hydroxyl group into a better leaving group. wikipedia.org |
This table presents potential catalysts for the Beckmann rearrangement based on general chemical principles.
In addition to traditional acid catalysis, a variety of metal-based catalysts have been developed to promote the Beckmann rearrangement, often under milder conditions. nih.gov These catalysts typically function as Lewis acids, activating the oxime's hydroxyl group. nih.gov Examples of metals that have been employed in catalytic systems for this rearrangement include mercury, iron, copper, zinc, iridium, and ruthenium. nih.govscispace.com A newly synthesized Hg(II)–perimidine-2-thione complex, for instance, has been shown to be an effective metallic Lewis acid catalyst for the conversion of a wide array of ketoximes into amides. nih.gov The application of such catalysts to the Beckmann rearrangement of this compound could offer advantages in terms of reaction efficiency and substrate scope.
The Beckmann rearrangement is known for its stereospecificity. wikipedia.orgillinois.edu The group that migrates is the one that is in an anti-periplanar position to the leaving group on the oxime nitrogen. organic-chemistry.org Oximes can exist as two geometric isomers, (E) and (Z). In the case of this compound, the two groups attached to the carbon of the C=N bond are a 2-thienyl group and a methyl group.
For the (E)-isomer of this compound, the 2-thienyl group is anti to the hydroxyl group, and therefore, it is expected to migrate, leading to the formation of N-(thien-2-yl)acetamide. Conversely, in the (Z)-isomer, the methyl group is anti to the hydroxyl group, and its migration would result in the formation of 2-acetamidothiophene. The stereochemistry of the starting oxime dictates the structure of the resulting amide product.
It is important to note that under acidic conditions, the isomerization between the (E) and (Z) forms of the oxime can occur, which may lead to the formation of a mixture of regioisomeric amides. chem-station.com The migratory aptitude of the groups (aryl > alkyl) can also influence the product ratio. chem-station.com
The formation of 2-acetamidothiophene from this compound via the Beckmann rearrangement proceeds through a well-established mechanism. The key steps are as follows:
Activation of the Hydroxyl Group : The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which transforms it into a better leaving group (H₂O). masterorganicchemistry.com
Rearrangement and Nitrilium Ion Formation : The group anti to the leaving group (in this case, the methyl group for the (Z)-oxime) migrates to the nitrogen atom in a concerted step, with the simultaneous departure of the leaving group. organic-chemistry.orgmasterorganicchemistry.com This migration results in the formation of a stable nitrilium ion intermediate.
Hydrolysis : The nitrilium ion is then attacked by a water molecule.
Tautomerization : The resulting intermediate undergoes tautomerization to yield the final amide product, 2-acetamidothiophene.
Functional Group Interconversions Involving the Oxime Moiety
The oxime functionality of this compound is not only a precursor for the Beckmann rearrangement but can also undergo other transformations, such as reduction to form primary amines.
The reduction of oximes is a valuable method for the synthesis of primary amines. derpharmachemica.com This transformation can be achieved using various reducing agents. One common method is catalytic transfer hydrogenation, which has been successfully employed for the reduction of ketoximes to their corresponding primary amines using catalysts like Raney Nickel® with a hydrogen donor such as 2-propanol. utc.edu The reduction of an oxime to an amine has also been reported using defined enzymes, specifically ene-reductases, which represents a biocatalytic approach to this transformation. nih.gov The reduction of this compound would yield 1-(2-thienyl)ethanamine, a primary amine with potential applications in medicinal chemistry and materials science.
| Reduction Method | Reagents/Catalysts | Product |
| Catalytic Transfer Hydrogenation | Raney Nickel®, 2-propanol | 1-(2-Thienyl)ethanamine utc.edu |
| Biocatalysis | Ene-reductases | 1-(2-Thienyl)ethanamine nih.gov |
This table illustrates potential reductive transformations of this compound based on known methods for oxime reduction.
Reactions Leading to Nitrile Formation
This compound, like other oximes derived from aldehydes or ketones, can undergo reactions to form nitriles. A primary method for this transformation is the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves treating the oxime with an acidic reagent, which catalyzes the rearrangement of the oxime to an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.com The process involves the conversion of the hydroxyl group of the oxime into a good leaving group, often through protonation in an acidic medium. youtube.com Subsequent heating promotes a rearrangement where an alkyl or aryl group migrates to the nitrogen atom, leading to the formation of a nitrile. masterorganicchemistry.com
Various reagents and conditions can be employed to facilitate the dehydration of oximes to nitriles. highfine.comresearchgate.net Common dehydrating agents include thionyl chloride, phosphorus pentasulfide, and acetic anhydride. highfine.com Milder and more efficient methods have also been developed, such as the use of 2,4,6-trichloro masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature, which can convert aldoximes to nitriles in high yields. organic-chemistry.orgaudreyli.com Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, which can also effectively promote the dehydration of oximes to nitriles. sciencemadness.orgresearchgate.net Additionally, catalytic methods, such as those employing ruthenium complexes, have been shown to efficiently dehydrate aldoximes under neutral and mild conditions. organic-chemistry.org
The table below summarizes various reagents and conditions used for the conversion of oximes to nitriles.
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| Acid (e.g., H₂SO₄) | Heating | General for aldoximes | masterorganicchemistry.comyoutube.com |
| 2,4,6-trichloro masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgtriazine (TCT) | DMF, Room Temperature | Aldoximes | organic-chemistry.orgaudreyli.com |
| Dimethyl sulfoxide (DMSO) | Heating (100-120°C) | Aldoximes | sciencemadness.orgresearchgate.net |
| [RuCl₂(p-cymene)]₂ | Molecular sieves, mild conditions | Aldoximes | organic-chemistry.org |
| Oxalyl chloride/DMSO | Et₃N, Room Temperature | Aldoximes and primary amides | organic-chemistry.org |
Generation of Nitrile Oxides and Nitrile Imines from the Oxime
This compound can serve as a precursor for the in-situ generation of nitrile oxides. Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines. mdpi.comchem-station.com The generation of nitrile oxides from oximes typically involves an oxidation or a dehydration-dehydrohalogenation sequence. organic-chemistry.orgchemtube3d.com
One common method involves the halogenation of the oxime followed by base-induced elimination of a hydrogen halide. chemtube3d.com For instance, treatment of an oxime with a halogenating agent like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, followed by a base, generates the corresponding nitrile oxide. maynoothuniversity.ie A more recent and milder method utilizes tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, for the efficient formation of nitrile oxides from oximes. organic-chemistry.orgnih.gov
These generated nitrile oxides are highly reactive 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. nih.govresearchgate.netyoutube.com The regioselectivity of these cycloadditions is a key aspect and can often be predicted by frontier molecular orbital (FMO) theory. mdpi.com
While the generation of nitrile imines from oximes is less common, they can be formed through related pathways, typically involving the reaction of O-acyl or O-sulfonyl oximes with a base.
The following table outlines methods for generating nitrile oxides from oximes.
| Reagent System | Intermediate | Product of Cycloaddition | Reference |
| Halogenating agent (e.g., NCS) + Base | Chlorooxime | Isoxazoles/Isoxazolines | maynoothuniversity.ie |
| tert-Butyl hypoiodite (t-BuOI) | Imidoyl iodide | Isoxazoles/Isoxazolines | organic-chemistry.orgnih.gov |
| Dehydration of nitroalkanes | Not applicable | Isoxazoles/Isoxazolines | chemtube3d.com |
Annulation and Cyclization Reactions Utilizing this compound
This compound and its derivatives are versatile substrates in annulation and cyclization reactions, leading to the formation of various heterocyclic structures. These reactions often proceed through transition metal-catalyzed pathways or radical intermediates. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Thiazoles, Pyrrolines)
Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. nih.govresearchgate.net While direct synthesis of indoles from this compound is not a primary route, derivatives of oximes can be involved in cyclization reactions to form indole rings. researchgate.net More commonly, indole synthesis involves the cyclization of substituted anilines or related precursors. organic-chemistry.orgnih.gov However, the functional groups present in this compound could potentially be modified to participate in indole-forming reactions.
Thiazoles: Thiazole derivatives are another important class of heterocycles with diverse biological activities. researchgate.net The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis). researchgate.netorganic-chemistry.org While this compound itself is not a direct precursor in this classical synthesis, it can be converted to intermediates that are. For example, a copper-catalyzed reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles. organic-chemistry.org
Pyrrolines: Pyrrolines, or dihydropyrroles, are five-membered nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org The synthesis of pyrrolines can be achieved through the cyclization of unsaturated oximes or their derivatives. rsc.orgresearchgate.net These reactions can be initiated by photocatalysis, generating iminyl radicals that undergo cyclization. rsc.org For instance, the deoxygenation of oximes can lead to the formation of iminyl radicals, which then cyclize to form pyrrolines. rsc.org Palladium-catalyzed intramolecular cyclizations of oxime esters with alkenes also provide a pathway to dihydropyrroles. organic-chemistry.org
The table below provides an overview of synthetic strategies for these heterocycles that may involve oxime derivatives.
| Heterocycle | Synthetic Strategy | Key Intermediate/Reaction Type | Reference |
| Indole | Cyclization of substituted anilines | Fischer Indole Synthesis, etc. | organic-chemistry.orgnih.gov |
| Thiazole | Hantzsch synthesis, Copper-catalyzed reactions | α-haloketone and thioamide, Oxime derivatives | researchgate.netorganic-chemistry.org |
| Pyrroline | Cyclization of unsaturated oximes | Iminyl radical cyclization, Pd-catalyzed cyclization | organic-chemistry.orgrsc.orgresearchgate.net |
Role as a Directing Group in Transition Metal-Catalyzed C-H Activation
The oxime functionality in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. scilit.com This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules. acs.orgnih.gov The nitrogen atom of the oxime group coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond, typically at the ortho-position of an aromatic ring or a β-position of an aliphatic chain. rsc.orgnih.gov
Palladium, rhodium, and ruthenium are common transition metals used in these transformations. researchgate.netrsc.org The oxime directing group can facilitate a variety of C-H functionalization reactions, including arylation, alkenylation, and acyloxylation. rsc.orgnih.gov For example, O-acetyl oximes have been shown to be effective directing groups for palladium-catalyzed sp² and sp³ C-H functionalization. nih.gov A key advantage of using oximes as directing groups is that they can often be transformed into other useful functional groups, such as ketones, after the C-H activation step. nih.gov
The thiophene (B33073) ring in this compound presents specific sites for C-H activation, namely the C3 and C5 positions. The directing effect of the oxime group can influence the regioselectivity of these reactions. mdpi.com
The table below summarizes the role of oximes as directing groups in C-H activation.
| Metal Catalyst | Type of C-H Bond | Functionalization Reaction | Reference |
| Palladium (Pd) | sp² and sp³ | Arylation, Alkenylation, Acetoxylation | rsc.orgnih.gov |
| Rhodium (Rh) | sp² | Annulation, Cyclization | researchgate.net |
| Ruthenium (Ru) | sp² | Arylation | rsc.org |
Mechanistic Investigations of 1 2 Thienyl Ethanone Oxime Transformations
Detailed Reaction Mechanism Elucidation for Beckmann Rearrangement
The Beckmann rearrangement of 1-(2-thienyl)ethanone oxime is an acid-catalyzed transformation that converts the oxime into a substituted amide. wikipedia.orgnih.gov The reaction is a cornerstone in organic synthesis for accessing amides from ketoximes. nih.gov The mechanism is a well-established, multi-step process initiated by the activation of the oxime's hydroxyl group.
The key steps of the rearrangement are as follows:
Protonation of the Hydroxyl Group : The reaction commences with the protonation of the oxygen atom of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). masterorganicchemistry.com
Concerted Rearrangement and Water Elimination : This is the critical, rate-determining step of the reaction. The group that is in the anti-periplanar position (trans) to the activated hydroxyl group migrates from its carbon atom to the nitrogen atom. chemistrysteps.comorganic-chemistry.org This migration occurs in a concerted fashion with the simultaneous expulsion of a water molecule. organic-chemistry.org This step avoids the formation of a highly unstable nitrene intermediate. The result of this step is the formation of a positively charged, electrophilic intermediate known as a nitrilium ion. chemistrysteps.com
Nucleophilic Attack by Water : The nitrilium ion is highly reactive and is subsequently attacked by a water molecule present in the reaction medium. masterorganicchemistry.comchemistrysteps.com This attack occurs at the electrophilic carbon atom.
Deprotonation and Tautomerization : The resulting intermediate undergoes deprotonation to form an imidic acid (or enol-form of an amide). chemistrysteps.com This imidic acid then rapidly tautomerizes to the more stable amide final product. chemistrysteps.com
For this compound, the migrating group can be either the 2-thienyl group or the methyl group, depending on the initial stereochemistry of the oxime, which will be discussed in section 4.4.
Transition State Analysis and Energy Profiles
Computational studies on similar oximes, such as acetone (B3395972) oxime, provide insight into the transition state of the Beckmann rearrangement. wikipedia.org The key rearrangement step, involving the migration of an alkyl or aryl group and the departure of the leaving group, proceeds through a highly organized transition state.
Computational models have also highlighted the role of solvent molecules. In the presence of acids like acetic acid, the leaving hydroxyl group is stabilized by a network of hydrogen bonds from several solvent molecules in the transition state, which facilitates its departure. wikipedia.org
Table 1: Key Features of the Beckmann Rearrangement Transition State
| Feature | Description |
| Nature | Concerted, single step for migration and leaving group departure. wikipedia.org |
| Geometry | Involves a three-center, two-electron bond structure. masterorganicchemistry.com |
| Key Event | Simultaneous C-N bond formation, C-C bond cleavage, and N-O bond cleavage. organic-chemistry.org |
| Energetics | Represents the highest point on the reaction energy profile (rate-determining step). |
| Solvent Role | Acidic solvent molecules stabilize the departing leaving group through hydrogen bonding. wikipedia.org |
Kinetic Studies of Oxime Reactivity and Transformation Rates
Specific kinetic data for the Beckmann rearrangement of this compound are not extensively detailed in the literature. However, kinetic studies of related aromatic ketoximes, such as acetophenone (B1666503) oximes, provide a general understanding of the reaction's kinetics.
Studies on the rearrangement of acetophenone oxime have demonstrated that the reaction rate is dependent on factors such as catalyst concentration and temperature. nih.gov For instance, in a model reaction, increasing the catalyst loading from 1 mol% to 5 mol% and raising the temperature from 50 °C to 80 °C significantly increased the yield, implying a strong dependence of the reaction rate on these parameters. nih.gov In some oxidative reactions involving acetophenone oximes, the process was found to be first order in both the oxime substrate and the oxidizing agent. malayajournal.org
A study on the mechanochemical Beckmann rearrangement of acetophenone oxime provided a quantitative measure of the transformation rate. scispace.com The kinetic profile of the reaction followed a sigmoidal curve, and the data could be fitted to a kinetic model to determine an apparent rate constant. scispace.com
Table 2: Example Kinetic Data for Acetophenone Oxime Transformation
| Reaction Type | Substrate | Apparent Rate Constant (k) | Conditions |
| Mechanochemical Beckmann Rearrangement | Acetophenone Oxime | ~0.18 min⁻¹ | Ball milling at 30 Hz with an activating agent. scispace.com |
This value indicates that, under these specific mechanochemical conditions, approximately 18% of the reactant is effectively converted per minute. scispace.com Such studies highlight that the transformation rates of oximes are measurable and highly dependent on the specific reaction conditions employed.
Influence of Substituents and Reaction Conditions on Mechanistic Pathways
The mechanistic pathway of the Beckmann rearrangement of this compound is significantly influenced by both the reaction conditions and the nature of the substituents.
Reaction Conditions:
Catalyst: The reaction is traditionally catalyzed by strong protic acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640) (the "Beckmann solution"). wikipedia.org However, a wide range of other reagents can promote the rearrangement, including Lewis acids, thionyl chloride, phosphorus pentachloride, and milder catalytic systems like cyanuric chloride with zinc chloride. wikipedia.orgchem-station.com The choice of catalyst can affect reaction rates and yields, with milder conditions being preferable for substrates with sensitive functional groups. organic-chemistry.org
Solvent: The choice of solvent can play a crucial role. Solvents can influence the stability of intermediates and the transition state. For example, in one study, acetonitrile (B52724) was found to be an effective solvent for a metal-catalyzed Beckmann rearrangement. nih.gov
Temperature: Reaction rates are typically accelerated at higher temperatures. However, careful temperature control is necessary to prevent side reactions or degradation of the product. nih.gov
Substituent Effects and Competing Pathways: The electronic properties of the migrating group influence its migratory aptitude. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the 2-thienyl group is an aromatic moiety and thus has a significantly higher intrinsic migratory aptitude than the methyl group. chem-station.com This means that if the stereochemistry allows, the thienyl group will migrate preferentially.
Under certain conditions, a competing reaction known as the Beckmann fragmentation can occur. wikipedia.org This pathway is favored when the group alpha to the oxime can form a stable carbocation. The fragmentation results in the formation of a nitrile and a carbocation-derived product. wikipedia.org The choice of reaction conditions and the stability of the potential carbocation determine whether rearrangement or fragmentation is the dominant pathway.
Stereochemical Implications in Reaction Outcomes (e.g., Z/E Isomers)
The Beckmann rearrangement is a highly stereospecific reaction, meaning the stereochemistry of the starting oxime directly dictates the structure of the resulting amide product. wikipedia.orgorganic-chemistry.org this compound, being an unsymmetrical ketoxime, can exist as two distinct geometric isomers: (E) and (Z). The designation depends on the spatial relationship between the hydroxyl group and the substituents on the C=N double bond. uou.ac.in
The core principle of the rearrangement is that the group positioned anti (trans) to the hydroxyl leaving group is the one that migrates. organic-chemistry.org
(E)-1-(2-Thienyl)ethanone oxime : In this isomer, the 2-thienyl group is anti to the hydroxyl group. Upon acid catalysis, the 2-thienyl group will migrate to the nitrogen atom. The final product after hydrolysis and tautomerization is N-(thien-2-yl)acetamide .
(Z)-1-(2-Thienyl)ethanone oxime : In this isomer, the methyl group is anti to the hydroxyl group. Therefore, the methyl group will migrate during the rearrangement, leading to the formation of N-methylthiophene-2-carboxamide .
This stereospecificity is a powerful tool in synthesis, as the selective preparation of one oxime isomer can lead to a single, desired amide product. However, it is important to note that under the strongly acidic conditions often used for the rearrangement, E/Z isomerization of the oxime can occur prior to migration. chem-station.com If this isomerization is fast relative to the rearrangement, a mixture of both possible amide products may be obtained, with the ratio often reflecting the relative migratory aptitudes of the groups. chem-station.com
Table 3: Stereochemical Control in the Beckmann Rearrangement of this compound
| Starting Oxime Isomer | Migrating Group (Anti to -OH) | Final Amide Product |
| (E)-isomer | 2-Thienyl | N-(thien-2-yl)acetamide |
| (Z)-isomer | Methyl | N-methylthiophene-2-carboxamide |
Spectroscopic and Structural Elucidation Methodologies Applied to 1 2 Thienyl Ethanone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In a typical ¹H NMR spectrum of 1-(2-Thienyl)ethanone oxime, distinct signals are expected for the hydroxyl proton, the three protons of the thiophene (B33073) ring, and the three protons of the methyl group.
The hydroxyl proton (-OH) of the oxime group typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. The methyl group protons (-CH₃) adjacent to the C=N bond are expected to produce a sharp singlet. The three protons on the thiophene ring will present as a more complex set of signals, appearing as doublets or doublets of doublets due to spin-spin coupling with each other. Their specific chemical shifts and coupling constants are characteristic of a 2-substituted thiophene ring system.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH | Variable (e.g., 8.0-10.0) | broad singlet | Position is solvent and concentration-dependent. |
| Thiophene H-5 | ~7.3-7.5 | doublet of doublets | Coupled to H-3 and H-4. |
| Thiophene H-3 | ~7.2-7.4 | doublet of doublets | Coupled to H-5 and H-4. |
| Thiophene H-4 | ~7.0-7.1 | doublet of doublets | Coupled to H-3 and H-5. |
| -CH₃ | ~2.3-2.5 | singlet | Adjacent to the C=N bond. |
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show six distinct signals, corresponding to the six carbon atoms in the molecule.
The carbon of the C=N oxime group is typically found significantly downfield. The four carbons of the thiophene ring appear in the aromatic region, with the carbon atom directly attached to the oxime-bearing carbon (C-2) appearing at a different chemical shift than the others. The methyl carbon (-CH₃) will appear as a signal in the upfield region of the spectrum. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it possible to distinguish between the E and Z isomers of the oxime.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=N | ~150-155 | Iminyl carbon of the oxime group. |
| Thiophene C-2 (ipso) | ~140-145 | Carbon attached to the C=N group. |
| Thiophene C-5 | ~127-129 | |
| Thiophene C-3 | ~126-128 | |
| Thiophene C-4 | ~125-127 | |
| -CH₃ | ~12-15 | Methyl carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₇NOS), the molecular weight is approximately 141.02 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 141.
The fragmentation of the molecular ion provides valuable structural clues. Plausible fragmentation pathways for this compound include:
Alpha-cleavage: Loss of the methyl radical (•CH₃) to form a stable ion at m/z 126.
Loss of hydroxyl radical: Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH), resulting in an ion at m/z 124.
Thiophene ring fragmentation: The thiophene ring can undergo characteristic fragmentation, leading to smaller charged fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes |
| 141 | [C₆H₇NOS]⁺ | Molecular Ion (M⁺) |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical |
| 124 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 111 | [C₄H₃S-C=N]⁺ | Fragmentation involving the thiophene ring |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the oxime and thiophene moieties.
Key expected absorptions include:
A broad band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group; its broadness is a result of hydrogen bonding.
A medium to weak absorption around 1640-1690 cm⁻¹ attributed to the C=N (imine) stretching vibration.
A band in the 930-960 cm⁻¹ range due to the N-O stretching vibration.
Absorptions corresponding to aromatic C-H stretching from the thiophene ring, typically appearing just above 3000 cm⁻¹.
Vibrations from the thiophene ring C=C bonds in the 1400-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretch, H-bonded | 3100-3600 (broad) |
| C-H (thiophene) | Stretch | ~3100-3000 |
| C=N (oxime) | Stretch | ~1690-1640 |
| C=C (thiophene) | Stretch | ~1600-1400 |
| N-O (oxime) | Stretch | ~960-930 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound is not widely reported, analysis of related aromatic oximes often reveals common structural motifs. A crystallographic study would be expected to show the formation of intermolecular hydrogen bonds between the hydroxyl group of one oxime and the nitrogen atom of a neighboring molecule. This interaction typically leads to the formation of centrosymmetric dimers or extended chains in the solid state. Such an analysis would also definitively establish the E/Z configuration of the oxime and the conformation of the molecule, including the dihedral angle between the plane of the thiophene ring and the plane of the oxime group.
Advanced Spectroscopic Techniques in Oxime Research
Beyond the fundamental techniques, advanced spectroscopic methods offer deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, confirming the connectivity of protons within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.
Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental data. DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and optimal molecular geometries. By comparing the computationally predicted spectra with the experimental data, researchers can gain greater confidence in their structural assignments and better understand the electronic properties of the molecule.
Computational and Theoretical Studies on 1 2 Thienyl Ethanone Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Thienyl)ethanone oxime, these calculations can elucidate the distribution of electrons, identify sites of reactivity, and quantify molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com It provides a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). biointerfaceresearch.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com For oxime derivatives, DFT studies have been used to calculate these parameters, providing insights into their electronic transitions and charge-transfer possibilities. biointerfaceresearch.com
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are key to predicting how the molecule will interact with other reagents.
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents typical parameters that can be calculated for this compound using DFT methods, based on studies of similar compounds. Values are illustrative.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |
| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.2 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.85 eV |
Conformational Analysis and Isomer Stability Studies
This compound can exist in different spatial arrangements, known as conformers and isomers. The C=N double bond of the oxime group gives rise to geometric isomers, typically designated as E and Z (or historically, syn and anti). wikipedia.orgbeilstein-journals.org These isomers can have different stabilities and reactivities.
Computational methods can be used to perform a systematic search for the most stable conformers of the molecule. mdpi.com By calculating the relative energies of different geometric arrangements, such as the rotation around the C-C single bond connecting the thiophene (B33073) ring and the oxime moiety, a potential energy surface can be mapped. Studies on similar oximes have shown that E and Z isomers can be stable enough to be separated and that one configuration is often significantly more stable than the other. mdpi.com For instance, in related oximes, the E configuration is often found to be the global minimum. mdpi.com The stability is influenced by steric hindrance and potential intramolecular interactions. arpgweb.com
Table 2: Calculated Relative Stabilities of this compound Isomers This table illustrates how computational chemistry can be used to predict the relative energies and populations of the E and Z isomers at equilibrium. The values are hypothetical.
| Isomer | Relative Energy (kcal/mol) | Method | Boltzmann Population (298 K) |
| E-Isomer | 0.00 | DFT (B3LYP/6-31G) | ~95% |
| Z-Isomer | 2.50 | DFT (B3LYP/6-31G) | ~5% |
Transition State Modeling and Energy Barrier Calculations for Rearrangement Reactions
Oximes are well-known to undergo the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide. masterorganicchemistry.comwikipedia.orgorganicreactions.org Computational chemistry is invaluable for elucidating the mechanism of such reactions. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier.
For the Beckmann rearrangement of this compound, theoretical calculations can model the protonation of the hydroxyl group, the subsequent migration of the anti-periplanar group (either the thienyl ring or the methyl group), and the formation of a nitrilium ion intermediate. wikipedia.orgrsc.org The energy barrier for the migration of each group can be calculated, allowing for the prediction of which regioisomer of the resulting amide will be the major product. The stereospecificity of the rearrangement, where the group anti to the leaving group migrates, can be confirmed through these models. wikipedia.org Ab initio calculations have been successfully used to study the mechanisms of oxime rearrangements, including the potential for competing hydride shifts. rsc.org
Molecular Dynamics Simulations for Reaction Pathway Exploration
While quantum chemical calculations often focus on static structures (reactants, products, transition states), molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing for the exploration of conformational changes and reaction pathways in a more realistic, dynamic context, often including solvent effects. researchgate.netnih.gov
For this compound, MD simulations can be used to study its behavior in solution, including rotations around single bonds and the stability of different conformers. researchgate.net More advanced techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods, can be employed to study reaction mechanisms. In a QM/MM simulation, the reacting part of the molecule (the oxime group) is treated with a high-level quantum mechanical method, while the rest of the system (including solvent molecules) is treated with a more computationally efficient molecular mechanics force field. researchgate.netnih.gov This approach allows for the simulation of a reaction like the Beckmann rearrangement within a solvent environment, providing a more complete picture of the reaction pathway and energetics.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. researchgate.net
DFT and other quantum chemical methods can accurately calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, these calculations can predict the characteristic stretching frequencies for the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds. wikipedia.orgresearchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. biointerfaceresearch.com The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure of the molecule. Calculations can also predict NMR chemical shifts, providing another layer of comparison with experimental data for structural verification.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) This table provides an example of how calculated spectroscopic data for this compound would be compared against experimental values. Frequencies are representative.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| ν(O-H) | 3590 | 3615 | O-H stretch |
| ν(C=N) | 1668 | 1675 | C=N stretch |
| ν(C=C) | 1520 | 1525 | Thiophene ring stretch |
| ν(N-O) | 940 | 952 | N-O stretch |
Applications of 1 2 Thienyl Ethanone Oxime As a Synthetic Intermediate in Organic Chemistry
Building Block for the Synthesis of Complex Organic Molecules
The utility of 1-(2-Thienyl)ethanone oxime as a building block lies in its capacity to be readily converted into a variety of functionalized thiophene (B33073) derivatives. These derivatives are often key intermediates for more complex molecular targets. The oxime functional group can be easily modified, particularly through O-alkylation, to introduce diverse substituents. google.com
This O-alkylation transforms the oxime into O-alkyl oxime ethers, which are stable and versatile intermediates. The reaction typically involves treating the oxime with an alkylating agent in the presence of a base. This process has been identified as a valuable industrial method for producing novel thiophene derivatives that serve as raw materials in the broader synthetic organic industry. google.com The parent ketone, 2-acetylthiophene (B1664040), is also a well-established precursor for building molecular complexity, for instance, through condensation reactions with aromatic aldehydes to form chalcones, which are scaffolds for various bioactive molecules. ajrconline.org The oxime provides an alternative and highly functional handle for synthetic elaboration.
Table 1: Representative Conditions for O-Alkylation of this compound
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Solvents | Water, lower aliphatic alcohols (methanol, ethanol), ketones (acetone), ethers (THF, dioxane), halogenated hydrocarbons (chloroform), aromatic hydrocarbons (toluene), amides (DMF), or sulfoxides (DMSO). | The solvent must be inert to the reaction conditions and capable of dissolving the oxime. google.com |
| Reaction Temperature | 40–120°C (preferred range: 60–90°C) | Temperatures above 120°C can lead to side reactions, while temperatures below 40°C result in impractically slow reaction rates for industrial production. google.com |
| Reaction Time | 3–10 hours | The duration is dependent on the specific reagents, temperature, and scale of the reaction. google.com |
Precursor for Novel Heterocyclic Ring Systems
The structure of this compound and its derivatives is ideally suited for constructing a variety of heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. researchgate.netiars.info The oxime moiety can participate in various cyclization reactions, acting as a source of nitrogen and providing the necessary framework for ring closure.
Oxime ethers derived from this compound are particularly useful precursors. For example, O-alkynyl oxime ethers can undergo silver-catalyzed cyclization to form 3,5-disubstituted isoxazoles. iars.info Furthermore, modern synthetic methods have expanded the range of heterocycles accessible from oximes. Palladium-catalyzed intramolecular amination of olefinic oxime derivatives can yield nitrogen-containing heterocycles such as pyrroles and pyridines. semanticscholar.org Other methodologies, such as photocatalytic deoxygenation, can transform oximes into iminyl radicals, which subsequently undergo cyclization to produce five-membered rings like pyrrolines. rsc.org
Table 2: Examples of Heterocyclic Systems Derived from Oxime Precursors
| Precursor Type (Derived from Oxime) | Reaction Type | Resulting Heterocycle | Key Reagent / Catalyst |
|---|---|---|---|
| O-Alkynyl Oxime Ether | Cyclization | Isoxazole | Silver (Ag) Catalyst iars.info |
| α-Diazo Oxime Ether | Rearrangement | Pyrazine | Copper (Cu) Catalyst iars.info |
| Olefinic Oxime Derivative | Intramolecular Amination | Pyrrole, Pyridine, Isoquinoline | Palladium (Pd) Catalyst semanticscholar.org |
| Unsaturated Oxime | Iminyl Radical Cyclization | Pyrroline | Photocatalyst rsc.org |
Development of New Reagents and Ligands in Catalysis
Oximes are effective ligands for a variety of transition metals, forming stable metal complexes that can function as catalysts. The nitrogen atom of the oxime group can coordinate to a metal center, and in some cases, the oxygen atom also participates in bonding. researchgate.net this compound, with its thiophene ring, offers an additional potential coordination site through the sulfur atom, making it a potentially versatile ligand. bohrium.com
Metal complexes incorporating oxime ligands have shown significant catalytic activity in a range of important organic transformations. researchgate.net For example, palladium-oxime complexes have been utilized as catalysts for Mizoroki-Heck and Suzuki-Miyaura coupling reactions, which are fundamental carbon-carbon bond-forming reactions. researchgate.net Similarly, nickel-oxime complexes are active catalysts for the hydrolysis of esters and have been used in Mizoroki-Heck reactions. researchgate.net The synthesis of metal complexes with this compound provides a pathway to new, potentially more efficient or selective catalysts by modifying the electronic and steric properties of the metal center. The cleavage of the N–O bond in oximes upon coordination to an electron-rich metal center is a key step in some catalytic cycles, generating reactive intermediates. at.ua
Table 3: Potential Catalytic Applications of Metal Complexes with Oxime Ligands
| Metal Center | Example Reaction Catalyzed | Significance |
|---|---|---|
| Palladium (Pd) | Mizoroki-Heck Reaction, Suzuki-Miyaura Coupling | Forms carbon-carbon bonds, crucial for synthesizing complex organic molecules. researchgate.net |
| Nickel (Ni) | Ester Hydrolysis, Mizoroki-Heck Reaction, Ethylene Dimerization | Provides alternatives to palladium catalysts and enables different types of transformations. researchgate.net |
| Cobalt (Co) | Heck-type Reactions, Radical Cyclizations | Cobaloxime complexes are known to mediate radical-based transformations. researchgate.net |
Contribution to Methodology Development in Organic Synthesis
This compound and its derivatives serve as important substrates in the development of new synthetic methodologies. The predictable reactivity of the oxime group allows it to be used as a test case for novel chemical transformations. researchgate.net The development of efficient O-alkylation procedures for 2-acetylthiophene oxime, for instance, represents a methodological advancement for the production of thiophene-containing intermediates. google.com
Furthermore, the conversion of oximes into other functional groups is a cornerstone of synthetic chemistry. For example, the reduction of oximes to amines is a widely used transformation. More advanced methodologies leverage the unique reactivity of oxime esters or ethers. Copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed to synthesize functionalized indenones, a protocol where an O-acetylated derivative of this compound could potentially be employed. rsc.org The exploration of oxime reactivity under photocatalysis to generate iminyl radicals for hydroimination and cyclization is another area of modern methodology development where this compound could serve as a valuable substrate. rsc.org These examples highlight how the study of reactions involving this compound contributes to the broader toolkit available to synthetic organic chemists.
Conclusion and Future Research Directions
Synthesis and Transformation Advances of 1-(2-Thienyl)ethanone Oxime
The synthesis of this compound is typically achieved through a standard condensation reaction of 1-(2-thienyl)ethanone with hydroxylamine. While this method is well-established, recent advancements in organic synthesis have focused on developing milder and more efficient protocols, often employing catalytic systems to improve yields and facilitate easier purification.
The most significant transformation of this compound is the Beckmann rearrangement, which converts the ketoxime into a substituted amide. wikipedia.org This reaction is of considerable industrial and academic interest as it provides a pathway to valuable amide building blocks. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime; the group positioned anti to the hydroxyl group migrates. wikipedia.org For this compound, the migratory aptitude generally favors the migration of the aryl (thienyl) group over the alkyl (methyl) group. masterorganicchemistry.com
Historically, the Beckmann rearrangement required harsh reagents like concentrated sulfuric acid or phosphorus pentachloride. wikipedia.org Modern synthetic chemistry has seen a shift towards more sustainable and milder catalytic methods. These advances are pivotal for the transformation of sensitive substrates like those containing a thiophene (B33073) ring.
Interactive Table: Modern Catalytic Approaches for the Beckmann Rearrangement
| Catalyst Type | Specific Examples | Key Advantages | Relevant Findings |
|---|---|---|---|
| Lewis Acids | Zinc chloride, Hg(II) complexes | Operate under milder conditions than traditional Brønsted acids. wikipedia.orgorganic-chemistry.org | Can enhance reaction rates and, in some cases, influence regioselectivity. organic-chemistry.org |
| Organocatalysts | Cyanuric chloride | A metal-free, greener alternative that activates the oxime hydroxyl group. wikipedia.org | Often used with a co-catalyst like zinc chloride to achieve high yields. wikipedia.org |
| Mild Reagents | Phenyl dichlorophosphate, Iodine | Enable the reaction to proceed at ambient temperatures with high efficiency. organic-chemistry.orgnih.gov | Offer operational simplicity, high selectivity, and are environmentally benign. organic-chemistry.org |
| Mechanochemistry | p-Tosyl imidazole, Oxalic acid | Solvent-free conditions, reduced waste, and high atom economy. | Can be extended to one-pot synthesis from the corresponding ketone. |
Unaddressed Challenges in Oxime Chemistry Related to the Compound
Despite significant progress, several challenges persist in the synthetic chemistry of this compound and related heteroaromatic oximes.
Control of Regioselectivity : The Beckmann rearrangement of unsymmetrical ketoximes can potentially yield two regioisomeric amides. Although the migratory aptitude of the thienyl group is higher than the methyl group, achieving exclusive formation of one isomer can be difficult. masterorganicchemistry.comchemistrysteps.com The isomerization between (E) and (Z) forms of the oxime under certain reaction conditions can lead to mixtures of products, complicating purification and reducing the yield of the desired amide. wikipedia.org
Catalyst Poisoning : A significant challenge in the chemistry of thiophene-containing compounds is the deactivation of transition metal catalysts by the sulfur atom. The lone pair of electrons on the sulfur can coordinate strongly to metal centers, leading to catalyst poisoning. This limits the scope of many catalytic reactions, including certain cross-coupling and hydrogenation processes that might be envisioned for derivatives of this compound.
Green and Scalable Synthesis : The development of truly "green" and scalable synthetic protocols remains a challenge. This includes minimizing the use of hazardous organic solvents, developing efficient methods for product isolation that avoid chromatography, and ensuring that catalytic systems are robust, recyclable, and cost-effective for potential industrial applications. While methods like mechanochemistry are promising, their application to this specific oxime is not yet widely explored. nih.gov
Purification of (E/Z) Isomers : The synthesis of this compound can result in a mixture of (E) and (Z) isomers. Separating these isomers can be challenging and often requires careful chromatographic techniques. Developing stereoselective synthesis methods that yield a single isomer would be a significant advancement, simplifying subsequent transformations and analyses.
Prospective Areas for Future Academic and Synthetic Research
The unique chemical properties of this compound position it as a valuable starting material for further exploration in several areas of chemical research.
Development of Novel Sulfur-Tolerant Catalysts : A major area for future research is the design and synthesis of new catalytic systems that are resistant to poisoning by sulfur-containing substrates. This would unlock a wide range of transition metal-catalyzed transformations for this compound and its derivatives, enabling more complex molecular architectures to be constructed.
Advanced Applications in Heterocycle Synthesis : Beyond the Beckmann rearrangement, the oxime functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Future research could focus on using this compound in reactions such as:
Reductive cyclizations to form thiophene-fused azepines or other N-heterocycles.
[4+2] cycloaddition reactions where the oxime or a derivative acts as a diene or dienophile.
Radical-mediated transformations to generate iminyl radicals for subsequent cyclization or intermolecular reactions.
Medicinal Chemistry and Materials Science Applications : The amide products of the Beckmann rearrangement, such as N-(thiophen-2-yl)acetamide, are structurally related to known bioactive molecules and functional materials. Prospective research includes:
Synthesis of Bioactive Analogues : The thiophene ring is a key pharmacophore in many pharmaceuticals. Derivatives of this compound could be used to generate libraries of novel compounds for screening as potential anti-inflammatory, antimicrobial, or anticancer agents.
Development of Organic Materials : Thiophene-based compounds are fundamental to the field of organic electronics. The amides and other derivatives of this compound could be investigated as building blocks for new conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Computational and Mechanistic Studies : Deeper mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. Future research should involve:
Computational Modeling : Utilizing Density Functional Theory (DFT) and other computational methods to study the reaction pathways and transition states of the Beckmann rearrangement with different catalysts. This can provide insights into the factors controlling regioselectivity and reactivity.
Kinetic Analysis : Performing detailed kinetic studies to elucidate the reaction mechanisms and to quantitatively assess the performance of new catalytic systems for the transformation of this compound.
Addressing these challenges and exploring these future directions will undoubtedly expand the synthetic utility and application scope of this compound.
Q & A
What are the common synthetic routes for preparing 1-(2-thienyl)ethanone oxime, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via the condensation of 2-acetylthiophene (CAS 88-15-3) with hydroxylamine hydrochloride or methoxyamine under reflux conditions. For example, a reported procedure involves reacting 1-(4-aminophenyl)ethanone with methoxyamine in ethanol at 333–338 K for 24 hours, achieving a 68.9% yield after recrystallization . Optimization parameters include solvent choice (ethanol or methanol), temperature control (to avoid decomposition), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization or column chromatography.
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy : Identifies the oxime (C=N) stretch near 1600 cm⁻¹ and hydroxylamine (-NH) vibrations. Data from analogous oximes in and highlight these peaks .
- NMR Spectroscopy : Distinguishes thienyl protons (δ 6.5–7.5 ppm) and oxime protons (δ 8–10 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 153 for the parent ion) and fragmentation patterns, as seen in NIST data .
- UV-Vis Spectroscopy : Used to study electronic transitions, particularly in coordination complexes .
How does this compound act as a ligand in transition metal complexes, and what geometries are observed?
Answer:
The oxime group (-NOH) and thienyl sulfur atom enable bidentate or tridentate coordination. For example, similar oximes (e.g., pyridyl derivatives) form stable chelate rings with transition metals like Cu(II) or Ni(II), leading to distorted square-planar or octahedral geometries . Structural studies (e.g., X-ray crystallography) reveal bond lengths and angles critical for understanding catalytic or magnetic properties. Computational modeling (DFT) can predict coordination modes and electronic effects .
What role do structural modifications of this compound play in enhancing its biological activity?
Answer:
Modifications such as oxime ether/ester derivatives or heterocyclic substitutions (e.g., triazole rings) significantly impact bioactivity. For instance, oxime ether derivatives of analogous compounds exhibit improved antimicrobial activity against S. aureus and C. krusei (MIC values: 256 µg/mL), with longer carbon chains reducing efficacy . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the thienyl ring enhance antifungal properties, as seen in adamantane-based oximes .
How can computational methods aid in understanding the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps, charge distribution, and reactive sites. For example, conformational analysis of phenyl-ethanone oximes using FT-IR and UV-Vis spectroscopy correlates experimental data with theoretical models, revealing intramolecular hydrogen bonding and π→π* transitions . Molecular docking studies further elucidate interactions with biological targets (e.g., DNA or enzymes) .
What challenges arise in analyzing conflicting crystallographic data for metal-oxime complexes?
Answer:
Discrepancies in bond lengths or coordination geometries may stem from:
- Crystallographic software limitations : Older programs like SHELX-76 may misinterpret twinned or low-resolution data, requiring modern tools (e.g., Olex2) for refinement .
- Solvent effects : Hydration states (e.g., trihydrate forms) alter unit cell parameters, necessitating precise solvent masking during refinement .
- Disorder modeling : Dynamic thienyl ring conformations require advanced disorder resolution techniques in software like SHELXL .
How do reaction conditions influence the tautomeric equilibrium of this compound?
Answer:
The oxime exists in syn/anti tautomeric forms, influenced by pH, solvent polarity, and temperature. Polar solvents (e.g., DMSO) stabilize the anti-form via hydrogen bonding, while acidic conditions favor protonation of the oxime nitrogen. NMR titration studies (e.g., in CDCl₃ vs. DMSO-d₆) can quantify tautomer ratios, with implications for reactivity in subsequent reactions .
What strategies mitigate decomposition during the synthesis of this compound derivatives?
Answer:
- Temperature control : Avoid exceeding 350 K to prevent oxime hydrolysis to the parent ketone.
- Inert atmosphere : Use nitrogen/argon to minimize oxidation of the thienyl ring.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate condensation while reducing side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydroxylamine and byproducts.
How do metal-oxime complexes derived from this compound perform in catalytic applications?
Answer:
Copper(II) complexes with analogous oximes demonstrate electrocatalytic water oxidation at neutral pH, achieving turnover frequencies >10 s⁻¹. The oxime ligand facilitates proton-coupled electron transfer (PCET), critical for O–O bond formation . Nickel complexes show promise in Suzuki-Miyaura coupling, with the thienyl group stabilizing catalytically active Ni(0) species .
What are the limitations of using mass spectrometry for quantifying this compound in biological matrices?
Answer:
- Ion suppression : Matrix effects (e.g., plasma proteins) reduce ionization efficiency. Stable isotope-labeled internal standards mitigate this .
- Fragmentation overlap : Similar m/z values for metabolites require high-resolution MS (HRMS) or tandem MS/MS for differentiation.
- Oxime instability : In situ degradation during sample preparation necessitates rapid processing and cold storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
